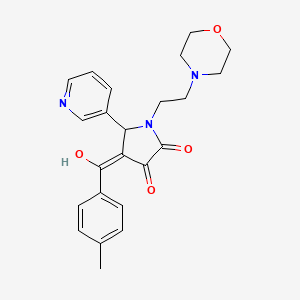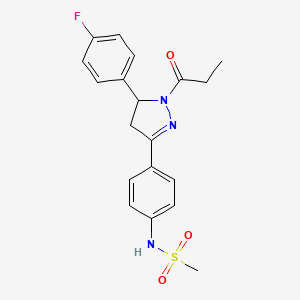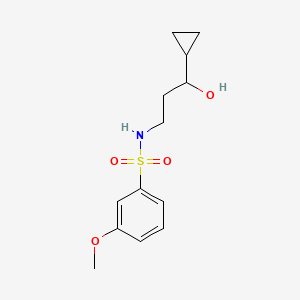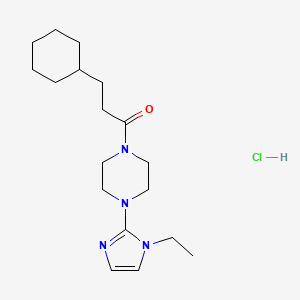
6,8-Dimethyl-2,3,4,9-tetrahydro-1h-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-2,3,4,9-tetrahydro-1h-carbazol-1-one is a chemical compound with the molecular formula C14H15NO . It is a member of the tetrahydrocarbazole family . The interest in tetrahydrocarbazole derivatives has increased due to their broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities .
Synthesis Analysis
The synthesis of this compound involves the oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H15NO/c1-8-6-9(2)13-11(7-8)10-4-3-5-12(16)14(10)15-13/h6-7,15H,3-5H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving this compound depend on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1h-1-benzazonine-2,7-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.28 . It is a solid at room temperature .科学的研究の応用
Photophysics and Solvent Sensitivity
6,8-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and its derivatives have been explored for their unique photophysical properties. Studies have found that compounds like DMTCO and MDDCO, which are synthesized from derivatives of this compound, show significant sensitivity to solvent polarity. This sensitivity is particularly higher in their electronic excited state, as evidenced by steady-state and time-resolved fluorescence experiments. These findings are crucial for understanding the interaction of these compounds with different solvents, which can have practical applications in various scientific and industrial contexts (Ghosh, Mitra, Saha, & Basu, 2013).
Synthesis and Chemical Transformations
A notable application in chemical synthesis is the use of this compound in the platinum-catalyzed intramolecular alkylation of indoles. This process demonstrates the compound's utility in synthesizing complex organic structures, such as tetrahydro-β-carbolinones. This type of chemical transformation is significant for the creation of diverse organic compounds, which can have various applications in pharmaceuticals and material science (Liu, Han, Wang, & Widenhoefer, 2004).
Sensitivity to Microheterogeneity
Research also delves into the sensitivity of derivatives of this compound to microheterogeneity. For instance, DOTHCA, a compound synthesized from this compound, shows marked sensitivity to the polarity and H-bonding ability of its local environment, even at the microscopic level. This sensitivity is significant in bio-mimicking environments like micelles and β-cyclodextrins, which is crucial for applications in biophysical studies and drug delivery systems (Mitra et al., 2015).
Applications in Organic Synthesis
There are also advancements in using this compound for the synthesis of novel organic compounds. For instance, the synthesis of pyrano[2,3-a]carbazoles via a multicomponent reaction highlights the compound's versatility in organic synthesis, potentially leading to the development of new pharmaceuticals or materials (Murali, Arya, & Prasad, 2015).
将来の方向性
The future directions for the study of 6,8-Dimethyl-2,3,4,9-tetrahydro-1h-carbazol-1-one could involve further exploration of its biological activities and potential applications in medicine, given its broad spectrum of biological activity . Additionally, more research could be done to understand its mechanism of action and safety profile.
作用機序
Biochemical Pathways
A study has shown that similar tetrahydrocarbazole derivatives can be oxidized to produce carbazolones, which can be further functionalized . This suggests that the compound may interact with oxidation pathways, but more research is needed to confirm this and identify other affected pathways and their downstream effects.
特性
IUPAC Name |
6,8-dimethyl-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-8-6-9(2)13-11(7-8)10-4-3-5-12(16)14(10)15-13/h6-7,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRKPWGGBANMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)C(=O)CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2764367.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2764368.png)


![2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2764376.png)
![methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate](/img/structure/B2764378.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride](/img/structure/B2764379.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B2764381.png)
![2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2764382.png)
